molecular formula C10H22OSi B12588976 1-[(2,3-Dimethylbutan-2-yl)(dimethyl)silyl]ethan-1-one CAS No. 595556-95-9

1-[(2,3-Dimethylbutan-2-yl)(dimethyl)silyl]ethan-1-one

Cat. No.: B12588976
CAS No.: 595556-95-9
M. Wt: 186.37 g/mol
InChI Key: PDMNFPHHSPNMJU-UHFFFAOYSA-N
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Description

1-[(2,3-Dimethylbutan-2-yl)(dimethyl)silyl]ethan-1-one is a chemical compound with a unique structure that includes a silyl group attached to an ethanone backbone.

Preparation Methods

The synthesis of 1-[(2,3-Dimethylbutan-2-yl)(dimethyl)silyl]ethan-1-one typically involves the reaction of 2,3-dimethylbutan-2-yl chloride with dimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The product is then purified using standard techniques such as distillation or chromatography .

This may include the use of continuous flow reactors and automated purification systems to increase yield and efficiency .

Chemical Reactions Analysis

1-[(2,3-Dimethylbutan-2-yl)(dimethyl)silyl]ethan-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include anhydrous solvents, inert atmospheres (e.g., nitrogen or argon), and controlled temperatures to ensure selective and efficient transformations. Major products formed from these reactions include silyl ethers, alcohols, and substituted ethanones .

Scientific Research Applications

1-[(2,3-Dimethylbutan-2-yl)(dimethyl)silyl]ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(2,3-Dimethylbutan-2-yl)(dimethyl)silyl]ethan-1-one involves its interaction with various molecular targets. The silyl group can enhance the lipophilicity of the compound, facilitating its passage through cell membranes. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

1-[(2,3-Dimethylbutan-2-yl)(dimethyl)silyl]ethan-1-one can be compared with other silyl-containing compounds such as:

    Trimethylsilyl Ethane: Similar in structure but with different steric and electronic properties.

    Tert-Butyldimethylsilyl Ethane: Offers greater steric hindrance and stability compared to this compound.

    Triisopropylsilyl Ethane: Known for its bulkiness and resistance to hydrolysis.

The uniqueness of this compound lies in its balance of steric hindrance and reactivity, making it a versatile intermediate in organic synthesis .

Properties

CAS No.

595556-95-9

Molecular Formula

C10H22OSi

Molecular Weight

186.37 g/mol

IUPAC Name

1-[2,3-dimethylbutan-2-yl(dimethyl)silyl]ethanone

InChI

InChI=1S/C10H22OSi/c1-8(2)10(4,5)12(6,7)9(3)11/h8H,1-7H3

InChI Key

PDMNFPHHSPNMJU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)(C)[Si](C)(C)C(=O)C

Origin of Product

United States

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